diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}cyclohexane-1,3-dicarboxylate
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Overview
Description
DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including hydroxyl, methoxy, and sulfonyl hydrazone, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the cyclohexane core, followed by the introduction of various substituents through reactions such as alkylation, hydroxylation, and sulfonylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental compliance, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl hydrazone group can be reduced to form corresponding amines.
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, pH, and solvent choice are crucial for controlling the reaction pathways and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the sulfonyl hydrazone group may produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE may exhibit biological activity due to its structural features. It could be investigated for potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE would depend on its specific application. For example, if it exhibits biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other cyclohexane derivatives with hydroxyl, methoxy, and sulfonyl hydrazone groups. Examples include:
- DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-1,3-CYCLOHEXANEDICARBOXYLATE
- DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE
Uniqueness
The uniqueness of DIETHYL 4-HYDROXY-2-(3-HYDROXY-4-METHOXYPHENYL)-4-METHYL-6-{(E)-2-[(4-METHYLPHENYL)SULFONYL]HYDRAZONO}-1,3-CYCLOHEXANEDICARBOXYLATE lies in its specific combination of functional groups and their spatial arrangement, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C27H34N2O9S |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
diethyl (6E)-4-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-methyl-6-[(4-methylphenyl)sulfonylhydrazinylidene]cyclohexane-1,3-dicarboxylate |
InChI |
InChI=1S/C27H34N2O9S/c1-6-37-25(31)23-19(28-29-39(34,35)18-11-8-16(3)9-12-18)15-27(4,33)24(26(32)38-7-2)22(23)17-10-13-21(36-5)20(30)14-17/h8-14,22-24,29-30,33H,6-7,15H2,1-5H3/b28-19+ |
InChI Key |
HQHWFPSAJVRMRN-TURZUDJPSA-N |
Isomeric SMILES |
CCOC(=O)C\1C(C(C(C/C1=N\NS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC(=C(C=C3)OC)O |
Canonical SMILES |
CCOC(=O)C1C(C(C(CC1=NNS(=O)(=O)C2=CC=C(C=C2)C)(C)O)C(=O)OCC)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
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